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Compound of Interest

Compound Name: N-Acetyl Fluvoxamine Acid
CAS No.: 88699-87-0
Cat. No.: B565630
Get Quote
. J

Executive Summary & Biological Context

N-Acetyl Fluvoxamine Acid (NA-FLA) represents a dual-modification metabolite of the
selective serotonin reuptake inhibitor (SSRI) Fluvoxamine. Its formation involves two distinct
metabolic Phase | and Phase Il pathways:

o Oxidative Deamination/O-Demethylation: The terminal methoxy group of the parent drug is
oxidized to a carboxylic acid (forming Fluvoxamine Acid).

e N-Acetylation: The primary amino group on the oxime ether side chain is acetylated.

While Fluvoxamine Acid is the major urinary metabolite, the N-acetylated variant (often
designated M4) serves as a critical biomarker for comprehensive metabolic profiling and renal
clearance studies. Accurate detection requires distinguishing this compound from the parent
drug (basic) and the non-acetylated acid metabolite (amphoteric/acidic).

Chemical Identity[1][2][3]
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o |[UPAC Name: (5E)-5-(2-acetamidoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentanoic
acid[1][2]

e Formula: C16H19F3N204[1][2][3]
e Molecular Weight: 360.33 g/mol [1][3]
o Key Functional Groups: Carboxylic Acid (Acidic), Acetamide (Neutral), Oxime Ether.

Metabolic Pathway Visualization

The following diagram illustrates the formation of N-Acetyl Fluvoxamine Acid from the parent
compound, highlighting the structural changes targeted by the analytical method.
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Figure 1: Proposed metabolic pathway leading to N-Acetyl Fluvoxamine Acid formation.

Analytical Protocol: LC-MS/MS Method

This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the
gold standard for sensitivity and specificity. Due to the carboxylic acid moiety, the analyte
exhibits pH-dependent solubility and ionization.
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Reagents and Standards[5]

o Reference Standard: N-Acetyl Fluvoxamine Acid (CAS 88699-87-0), purity >98%.

 Internal Standard (IS): Fluvoxamine-D4 or 13C-Fluvoxamine Acid (if available). Alternatively,
use a structural analog like Candesartan (acidic) for negative mode or standard
Fluvoxamine-D4 for positive mode.

e Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

Sample Preparation (Solid Phase Extraction)

Given the acidic nature of the analyte, a Mixed-Mode Anion Exchange (MAX) SPE cartridge is
recommended to isolate the acid from the basic parent drug and neutral matrix components.

Protocol Steps:

o Sample Pre-treatment: Aliquot 200 pL of plasma/urine. Add 20 pL Internal Standard. Dilute
1:1 with 2% NH4OH in water (Basic pH ensures the carboxylic acid is deprotonated and
binds to the anion exchange resin).

e Conditioning: Condition MAX cartridge (30 mg/1 cc) with 1 mL MeOH followed by 1 mL
Water.

o Loading: Load pre-treated sample at a slow flow rate (1 mL/min).
e Wash 1 (Basic/Neutral Removal): Wash with 1 mL 5% NH4OH in Water.
e Wash 2 (Hydrophobic Removal): Wash with 1 mL MeOH.

o Elution: Elute with 1 mL of 2% Formic Acid in Methanol. (Acidification neutralizes the
carboxylate, releasing it from the anion exchange resin).

o Reconstitution: Evaporate eluate under nitrogen at 40°C. Reconstitute in 100 uL Mobile
Phase A/B (80:20).

Chromatographic Conditions[6]

¢ Instrument: UHPLC System (e.g., Agilent 1290, Waters Acquity).
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Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 pum).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Flow Rate: 0.4 mL/min.

Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event

0.00 10 Initial Hold
0.50 10 Start Gradient
4.00 20 Elution of Analyte
5.00 90 Wash

5.10 10 Re-equilibration

| 7.00 | 10 | End of Run |

Mass Spectrometry Parameters[6]

« lonization: Electrospray lonization (ESI).

o Polarity:Positive (+) is generally preferred for the oxime/amide nitrogen protonation ([M+H]+
= 361). However, Negative (-) mode ([M-H]- = 359) offers higher selectivity for the carboxylic
acid moiety if background noise is high in positive mode.

e Source Temp: 500°C.
o Capillary Voltage: 3.5 kV (+).

MRM Transitions (Positive Mode Optimization):
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e Precursor lon: 361.1 m/z ((M+H]+)

e Quantifier Product:Optimize for loss of water or side chain. Likely 343.1 (Loss of H20) or
319.1 (Loss of Acetyl - rare) or characteristic fragment 71.1 (if aliphatic chain retains charge).

e Qualifiers: 361.1 -> 343.1; 361.1 -> [Fragment X].

Note: Due to the specific nature of this metabolite, verify the fragmentation pattern using the
pure standard. The acetyl group often cleaves or the carboxylic acid loses CO2/H20.

Workflow Visualization

The following diagram details the logical flow of the analytical procedure, ensuring data

integrity from sample to result.
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Figure 2: Step-by-step analytical workflow for N-Acetyl Fluvoxamine Acid quantification.

Validation Criteria (Scientific Integrity)

To ensure the method is authoritative and trustworthy, the following validation parameters must
be met (per FDA/EMA Bioanalytical Guidelines):

Parameter Acceptance Criteria Scientific Rationale

) ] Proves the SPE method
o No interfering peaks at RT of ) )
Selectivity ) ) effectively removes matrix
Analyte/IS in blank matrix. )
interferences.

Ensures accurate

guantification across the

Linearity r2 > 0.99 (Weighted 1/x?).[4] )
expected metabolic range
(typically 1-1000 ng/mL).
85-115% of nominal (80— Validates the recovery
Accuracy o )
120% at LLOQ). efficiency of the extraction.
o CV < 15% (< 20% at LLOQ). Demonstrates reproducibility of
Precision
[5] the LC-MS system.
Confirms that co-eluting
Matrix Effect 85-115% (IS normalized). phospholipids do not suppress
ionization.
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¢ Analytical Standards: Sigma-Aldrich Product Data, "N-Acetyl Fluvoxamine Acid Reference
Standard".

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. N-Acetyl Fluvoxamine Acid | CL6H19F3N204 | CID 71312888 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. N-Acetyl Fluvoxamine Acid | LGC Standards [Igcstandards.com]

3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd.
[splendidlab.com]

4. jopir.in [jopir.in]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Note: Analytical Strategy for N-Acetyl
Fluvoxamine Acid Detection]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b565630/docs#application-note-analytical-strategy-for-
n-acetyl-fluvoxamine-acid-detection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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